Torin 1

Overview

Description

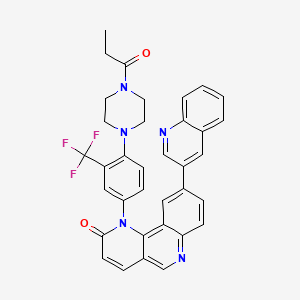

Torin 1 is a tricyclic benzonaphthyridinone that inhibits mTORC1/2 and exhibits anti-inflammatory, anti-angiogenic, anti-metastatic, and anticancer chemotherapeutic activities . It is a potent and selective ATP‐competitive inhibitor of mTOR (mammalian target of rapamycin) kinase . It was one of the first non-rapalog derived inhibitors of the mechanistic target of rapamycin (mTOR) subtypes mTORC1 and mTORC2 .

Synthesis Analysis

The synthesis of Torin 1 involves cellular and molecular physiology . It plays a role in balancing cellular amino acid supply with demand for protein synthesis through post-transcriptional control of ATF4 . It also controls lysosomal catabolic activity through regulation of V-ATPase assembly .Molecular Structure Analysis

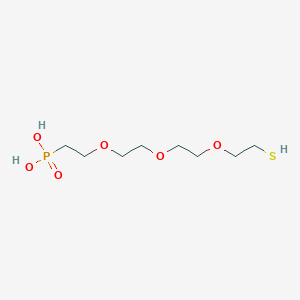

Torin 1 has a chemical formula of C35H28F3N5O2 and an exact mass of 607.22 . It is a member of the class of pyridoquinolines .Chemical Reactions Analysis

Torin 1 impairs cell growth and proliferation by suppression of the rapamycin-resistant functions of mTORC1 . It also blocks lysosomal degradation of extracellular proteins by suppressing V-ATPase-mediated acidification of lysosomes .Physical And Chemical Properties Analysis

Torin 1 has a molecular weight of 607.6 g/mol and a chemical formula of C35H28F3N5O2 . It is a potent inhibitor of mTOR and exhibits anti-cancer properties .Scientific Research Applications

TOR Kinase Inhibition

Torin 1 is known to inhibit the Target of Rapamycin (TOR) kinase, which regulates cell growth and division . This inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells . This regulation of the mitotic inhibitor Wee1 by TOR signaling is a conserved mechanism that helps to couple cell cycle and growth controls .

Cellular Proliferation in Plant Systems

Torin 1 has been used in plant systems such as the NT-1 tobacco suspension cell cultures . It enhances cellular proliferation during exponential growth by means of an increased expression of E2F1 and cyclin B . It also stimulates the growth of NT-1 cells during the log phase with small shaped cell, characteristic of tobacco suspension cell cultures with high mitotic activity .

Induction of Autophagy

Torin 1 is an effective inducer of autophagy, as inhibition of mTOR mimics cellular starvation by blocking signals required for cell growth and proliferation . This has been shown to have cytotoxic and cytostatic effects in rapamycin-resistant cells .

Inhibition of mTOR Complexes

Torin 1 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), inhibiting the mTOR complexes mTORC1 and mTORC2 . It is selective for mTOR versus a panel of over 400 other kinases screened .

Mechanism of Action

Target of Action

Torin 1 is a potent and selective ATP-competitive inhibitor of mTOR (mammalian target of Rapamycin) kinase . mTOR is the catalytic subunit of two functionally distinct complexes, mTORC1 and mTORC2, that promote cell growth, proliferation, and survival . These multi-component mTOR complexes are comprised of different binding partners that confer separate functions .

Mode of Action

Unlike classical mTOR inhibitors such as Rapamycin, Torin 1 effectively blocks the phosphorylation of both mTORC1 and mTORC2 . This inhibition of mTOR mimics cellular starvation by blocking signals required for cell growth and proliferation . Interestingly, Torin 1 has also been shown to have cytotoxic and cytostatic effects in rapamycin-resistant cells .

Biochemical Pathways

Torin 1 affects several biochemical pathways. It inhibits the phosphorylation of mTORC1 substrates S6K (Ser235/236) and 4E-BP1 (Thr37/46), as well as the mTORC2 substrate AKT (Ser473), resulting in suppression of tumor cell migration, proliferation, and S-phase entry . Torin 1 also promotes a Polo and Cdr2 kinase-controlled drop in Wee1 levels .

Pharmacokinetics

It is known that torin 1 is soluble in dmso at 2mg/ml .

Result of Action

The inhibition of mTOR by Torin 1 leads to several molecular and cellular effects. In HeLa cells, Torin 1 induces autophagy . It impairs cell growth and proliferation by suppressing the rapamycin-resistant functions of mTORC1 . In human monocytes and myeloid dendritic cells, Torin 1 prevents decreases in the anti-inflammatory potency of glucocorticoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Torin 1. For instance, in cells exposed to a relatively low concentration of iron, Torin 1 has similar effects to another mTOR inhibitor, rapamycin . At a higher concentration of iron, torin 1, instead of rapamycin, could further aggravate iron-induced cytotoxicity, and mitochondrial ros levels were significantly higher in torin 1-treated cells . This suggests that the cellular environment, such as the presence of iron, can significantly influence the action of Torin 1.

Safety and Hazards

Future Directions

There is ongoing research into the role of Torin 1 in autophagy, a cellular process implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . Future research will also focus on the ability of Torin 1 to rescue the autophagy inhibition associated with treatment of certain lipids .

properties

IUPAC Name |

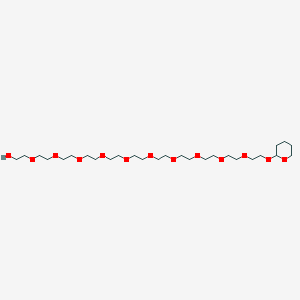

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRNFFTGXBONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678621 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Torin 1 | |

CAS RN |

1222998-36-8 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)